molecular formula C8H12BrNO B7099584 N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide

N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide

Cat. No.: B7099584
M. Wt: 218.09 g/mol
InChI Key: BAEUTZJGLOBMRT-UHFFFAOYSA-N
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Description

N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl ring substituted with a bromine atom and a methyl group

Properties

IUPAC Name

N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-3-7(11)10-5-8(2)4-6(8)9/h3,6H,1,4-5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEUTZJGLOBMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide typically involves the bromination of cyclopropyl methyl ketone derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of UV–Vis irradiation to achieve α-bromination . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of cyclopropyl methyl derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl methyl derivatives.

Scientific Research Applications

N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl methyl bromide: Similar in structure but lacks the prop-2-enamide group.

    Bromocyclopropane: Contains a bromine-substituted cyclopropane ring but lacks the methyl and prop-2-enamide groups.

    N-bromoacetamide: Contains a bromine atom and an amide group but lacks the cyclopropyl ring.

Uniqueness

N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide is unique due to its combination of a bromine-substituted cyclopropyl ring and a prop-2-enamide group.

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